molecular formula C12H14O2 B5329901 5-phenyl-3-hexenoic acid

5-phenyl-3-hexenoic acid

Cat. No. B5329901
M. Wt: 190.24 g/mol
InChI Key: ZWUHRBHKTXNVIV-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-3-hexenoic acid (PHA) is a carboxylic acid that belongs to the class of unsaturated fatty acids. It is a yellowish liquid with a strong odor and is commonly used as a flavoring agent in the food industry. However, recent research has shown that PHA has potential applications in the fields of medicine and biology due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-phenyl-3-hexenoic acid is not well understood. However, it has been suggested that 5-phenyl-3-hexenoic acid may act as a ligand for certain receptors in the body, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
Research has shown that 5-phenyl-3-hexenoic acid has various biochemical and physiological effects. For example, 5-phenyl-3-hexenoic acid has been found to inhibit the growth of certain bacteria, including E. coli and Staphylococcus aureus. Additionally, 5-phenyl-3-hexenoic acid has been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-phenyl-3-hexenoic acid in lab experiments is its relatively low cost and ease of synthesis. Additionally, 5-phenyl-3-hexenoic acid has a high purity and can be easily purified using standard techniques. However, one limitation of using 5-phenyl-3-hexenoic acid is its strong odor, which may make it difficult to work with in certain settings.

Future Directions

There are several potential future directions for research on 5-phenyl-3-hexenoic acid. One area of interest is the development of new synthetic methods for 5-phenyl-3-hexenoic acid that are more efficient and environmentally friendly. Additionally, research on the mechanism of action of 5-phenyl-3-hexenoic acid may lead to the discovery of new drug targets and therapeutic applications. Finally, further investigation into the biochemical and physiological effects of 5-phenyl-3-hexenoic acid may lead to the development of new treatments for various diseases.

Synthesis Methods

5-phenyl-3-hexenoic acid can be synthesized through various methods, including the oxidation of 5-phenyl-1-pentene using potassium permanganate or the palladium-catalyzed coupling of phenylacetylene and crotonaldehyde. The latter method has been found to be more efficient and yields a higher purity of 5-phenyl-3-hexenoic acid.

Scientific Research Applications

5-phenyl-3-hexenoic acid has been found to have various applications in scientific research. One of its most significant uses is as a precursor for the synthesis of biologically active compounds. For example, 5-phenyl-3-hexenoic acid can be used to synthesize 5-phenylpentanoic acid, which has been found to have anti-inflammatory and analgesic effects.

properties

IUPAC Name

(Z)-5-phenylhex-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-10(6-5-9-12(13)14)11-7-3-2-4-8-11/h2-8,10H,9H2,1H3,(H,13,14)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUHRBHKTXNVIV-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C\CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.